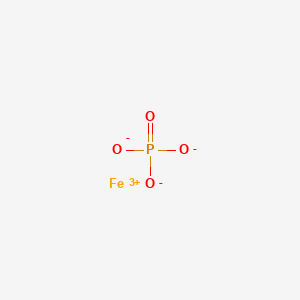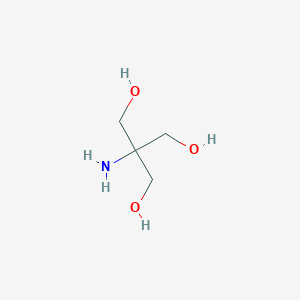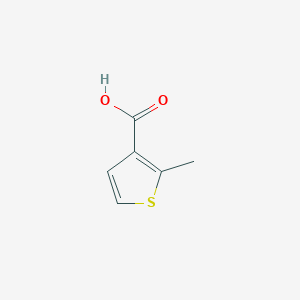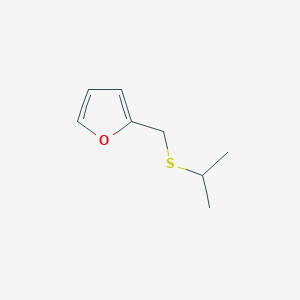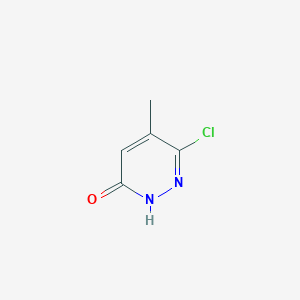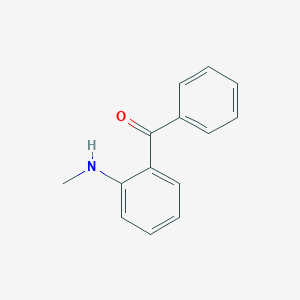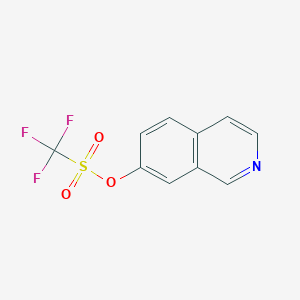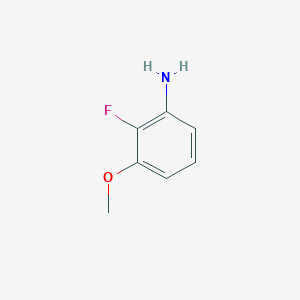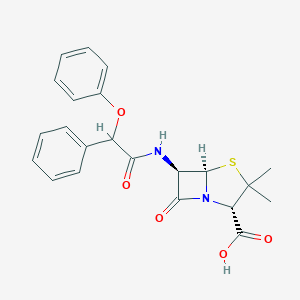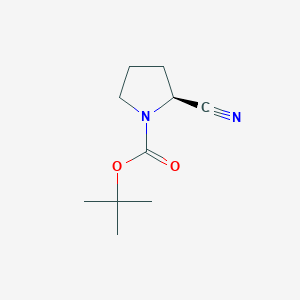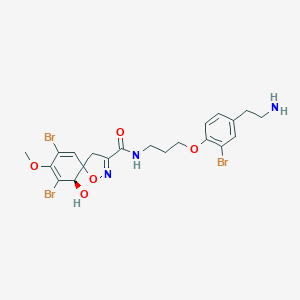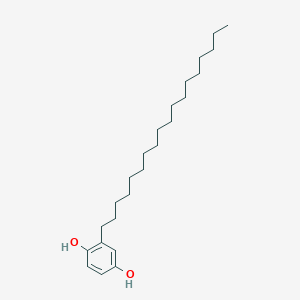
1,4-Benzenediol, 2-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2-octadecyl- is a synthetic compound that belongs to the family of alkylbenzenes. It is commonly known as 2-octadecyl hydroquinone and has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through a multi-step process and has been found to possess several important biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2-octadecyl- is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. This compound has been found to inhibit the production of reactive oxygen species and lipid peroxidation, which are key factors in the development of oxidative stress-related disorders.
Efectos Bioquímicos Y Fisiológicos
1,4-Benzenediol, 2-octadecyl- has been found to possess several important biochemical and physiological effects. It has been shown to reduce inflammation, improve antioxidant status, and enhance cellular function. Additionally, it has also been found to have neuroprotective and anticancer properties, making it a potential candidate for the development of new drugs in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,4-Benzenediol, 2-octadecyl- in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This makes it a useful tool for studying the role of oxidative stress in disease development and for testing the efficacy of potential antioxidant therapies. However, one of the limitations of using this compound is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 1,4-Benzenediol, 2-octadecyl-. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity at higher doses.
Conclusion
In conclusion, 1,4-Benzenediol, 2-octadecyl- is a synthetic compound that has been extensively studied for its unique properties and potential applications in scientific research. It is synthesized through a multi-step process and has been found to possess several important biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a valuable tool for studying oxidative stress-related disorders and for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity at higher doses.
Métodos De Síntesis
The synthesis of 1,4-Benzenediol, 2-octadecyl- involves several steps, including the conversion of octadecene to octadecyl bromide, which is then reacted with hydroquinone to form the final product. The process is typically carried out under controlled conditions, and the purity of the product is monitored at each step to ensure the desired outcome.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2-octadecyl- has been extensively used in scientific research due to its unique properties. It has been found to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related disorders. Additionally, it has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
1706-70-3 |
|---|---|
Nombre del producto |
1,4-Benzenediol, 2-octadecyl- |
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
2-octadecylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |
Clave InChI |
GDOYYIKTCYJSRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Otros números CAS |
1706-70-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



